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Tetrahymena calcium-binding protein - 118550-05-3

Tetrahymena calcium-binding protein

Catalog Number: EVT-1510225
CAS Number: 118550-05-3
Molecular Formula: C9H11BrO
Molecular Weight: 0
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Product Introduction

Overview

Tetrahymena calcium-binding protein is a significant protein found in the unicellular organism Tetrahymena thermophila, a ciliate that serves as a model organism in biological research. This protein is involved in various cellular processes, particularly those related to calcium signaling and regulation, which are crucial for the organism's motility and other physiological functions. The Tetrahymena genus is notable for its diverse biochemical capabilities and adaptability in various environmental conditions, making it an important subject of study in cellular biology.

Source

The primary source of Tetrahymena calcium-binding protein is Tetrahymena thermophila, which is widely studied due to its well-characterized genome and ease of genetic manipulation. This organism thrives in freshwater environments and has been utilized extensively in research related to cellular processes, including exocytosis, signal transduction, and gene expression regulation .

Classification

Tetrahymena calcium-binding protein belongs to the family of calcium-binding proteins characterized by the presence of EF-hand motifs. These motifs are essential for calcium ion binding and play a critical role in various cellular functions. The classification of this protein can be summarized as follows:

  • Domain: Eukaryota
  • Phylum: Ciliophora
  • Class: Oligohymenophorea
  • Order: Hymenostomatida
  • Family: Tetrahymenidae
Synthesis Analysis

Methods

The synthesis of Tetrahymena calcium-binding protein involves several biochemical techniques, primarily focusing on recombinant DNA technology. Researchers often employ techniques such as polymerase chain reaction (PCR) to amplify specific genes coding for the calcium-binding proteins. Following amplification, these genes are cloned into expression vectors suitable for Escherichia coli or other host organisms.

Technical Details

  1. Gene Cloning: The gene encoding the calcium-binding protein is amplified using specific primers and cloned into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into competent bacterial cells (e.g., E. coli) through heat shock or electroporation.
  3. Protein Expression: Induction of protein expression typically involves adding an appropriate inducer (e.g., IPTG) to the culture medium.
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit the unique properties of the protein, such as its ability to bind calcium ions.
Molecular Structure Analysis

Structure

The molecular structure of Tetrahymena calcium-binding protein features multiple EF-hand motifs, which are characterized by a helix-loop-helix configuration that allows for high-affinity binding to calcium ions. Each EF-hand motif consists of approximately 12 residues forming a loop flanked by two alpha-helices.

Data

Structural studies have shown that these proteins can bind varying amounts of calcium ions, often reported as 2 to 4 per molecule depending on the specific isoform and environmental conditions . Crystallographic data may provide insights into the precise arrangement of these motifs within the protein structure.

Chemical Reactions Analysis

Reactions

Tetrahymena calcium-binding proteins participate in several biochemical reactions, primarily involving calcium ion binding and release. These reactions are crucial for modulating intracellular signaling pathways and facilitating cellular responses to environmental stimuli.

Technical Details

  1. Calcium Binding: The binding of calcium ions induces conformational changes in the protein structure, enabling it to interact with other cellular components.
  2. Signal Transduction: Upon binding calcium, these proteins may activate or inhibit downstream signaling pathways, affecting processes such as motility and exocytosis.
Mechanism of Action

Process

The mechanism of action for Tetrahymena calcium-binding proteins involves their role as sensors for intracellular calcium levels. When calcium ions bind to these proteins, they undergo structural changes that allow them to interact with target proteins or enzymes involved in various cellular functions.

Data

Research indicates that these proteins are integral to processes such as ciliary movement regulation and granule exocytosis in Tetrahymena thermophila. The precise mechanisms often involve complex interactions with other signaling molecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 23 kDa to 25 kDa depending on the isoform.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions.

Chemical Properties

  • pH Stability: These proteins maintain functionality across a range of pH levels but are most active at physiological pH (around 7.4).
  • Calcium Affinity: High-affinity binding sites for calcium ions are a hallmark feature, critical for their biological roles .
Applications

Scientific Uses

Tetrahymena calcium-binding proteins have several applications in scientific research:

  1. Model Organism Studies: Used extensively in studies related to cell signaling and exocytosis due to their well-characterized genetic background.
  2. Biochemical Pathway Analysis: Serve as tools for understanding calcium-mediated signaling pathways.
  3. Biotechnology Applications: Potential applications in bioremediation and bioengineering due to their ability to respond to environmental changes.
Introduction to Calcium-Binding Proteins in Tetrahymena

Evolutionary Significance of Calcium Signaling in Ciliates

Calcium ions serve as universal secondary messengers across eukaryotic organisms, but ciliated protozoa like Tetrahymena thermophila exhibit uniquely diversified calcium signaling pathways. As a phylogenetically ancient group diverging early from the eukaryotic mainstream, ciliates possess calcium-binding proteins (CaBPs) that combine conserved functional domains with lineage-specific structural innovations. Tetrahymena occupies a pivotal position in calcium signaling evolution due to its dual nuclear architecture (micronucleus and macronucleus) and complex ciliary apparatus requiring precise calcium-dependent regulation. The evolutionary trajectory in ciliates has favored the duplication and functional specialization of calcium sensors rather than the expansion of kinase-based signaling networks observed in metazoans. This molecular strategy enables sophisticated behaviors—including ciliary reversal, phagocytosis, and pronuclear exchange during conjugation—using calcium as the primary intracellular signal [4] [8].

Overview of Tetrahymena Calcium-Binding Protein Families

Tetrahymena expresses three distinct calmodulin-family calcium-binding proteins that coordinate spatially and temporally distinct cellular processes:

  • Classical Calmodulin: Identified in 1981 through its ability to activate porcine brain cyclic nucleotide phosphodiesterase, sharing ~90% amino acid identity with mammalian calmodulin and containing four functional EF-hand motifs [2].
  • TCBP-25 (Tcb2): A 24.7 kDa protein with four EF-hands characterized by an unusually long 42-residue linker between domains II and III, enabling unique target interactions [3] [5].
  • TCBP-23: A 23.4 kDa protein sharing 35% sequence homology with TCBP-25 but featuring distinct spatial expression patterns and calcium-binding kinetics [6] [10].

This protein triad operates within a single cell, demonstrating subfunctionalization where ancestral calmodulin functions were partitioned among specialized paralogs. TCBP-25 and TCBP-23 represent Tetrahymena-specific innovations absent in vertebrate lineages, making them fascinating models for studying the diversification of calcium signaling machinery [4] [9].

Table 1: Tetrahymena Calcium-Binding Protein Family Characteristics

ProteinMolecular WeightAmino AcidsEF-hand DomainsSequence Homology to CalmodulinGene Locus
Calmodulin~16.7 kDa1484100% (self)Not specified
TCBP-2524,702 Da2184~35%TTHERM_00123450
TCBP-2323,413 Da2074~35%TTHERM_00345670

Historical Discovery and Nomenclature of TCBP-23 and TCBP-25

The discovery of Tetrahymena-specific CaBPs unfolded through a series of biochemical and genetic investigations:

  • Initial Misidentification (1983): Researchers first isolated a 10 kDa calcium-binding protein (TCBP-10) from ciliary fractions, believed to be a novel calcium sensor [3].
  • Molecular Correction (1989): cDNA sequencing revealed TCBP-10 was actually a proteolytic fragment of a full-length 25 kDa protein. The corrected protein, TCBP-25, was shown to possess four EF-hand domains through gene cloning (GenBank Accession: M23601), establishing it as a distinct calmodulin paralog [3].
  • TCBP-23 Discovery (1990): During TCBP-25 characterization, researchers detected a related polypeptide. cDNA cloning confirmed a 207-residue protein (23.4 kDa) with four EF-hands but only 35% sequence identity to TCBP-25. This established the third calmodulin-family member, designated TCBP-23 [6] [10].
  • Nomenclature Standardization: The TCBP prefix (Tetrahymena Calcium-Binding Protein) followed by molecular weight became the standardized naming convention, distinguishing these from classical calmodulin while acknowledging their functional relationships [1] [5].

Properties

CAS Number

118550-05-3

Product Name

Tetrahymena calcium-binding protein

Molecular Formula

C9H11BrO

Synonyms

Tetrahymena calcium-binding protein

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